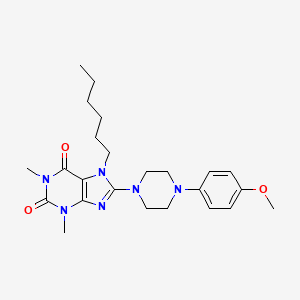
7-hexyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-hexyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H34N6O3 and its molecular weight is 454.575. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
7-hexyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with potential therapeutic applications due to its unique structural characteristics. The compound features a purine core, which is biologically significant, and a piperazine moiety that is often associated with various pharmacological activities. This article aims to provide a detailed overview of the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H32N6O3, with a molecular weight of approximately 440.548 g/mol. The structure includes:
- Hexyl group at the 7-position
- 4-(4-methoxyphenyl)piperazine moiety at the 8-position
- Dimethyl substitution at the 1 and 3 positions of the purine ring
These features contribute to its lipophilicity and potential bioavailability.
Antiviral Potential
Preliminary studies indicate that this compound may exhibit antiviral activity, particularly against coronaviruses. Research methods include:
- Cell culture assays to evaluate its ability to inhibit viral replication.
- Animal models to assess efficacy in vivo.
The compound's structural attributes suggest it could interfere with viral entry or replication mechanisms, but further investigation is required to elucidate these pathways .
Cardiovascular Effects
Research has also highlighted the cardiovascular activity of certain derivatives of this compound. Notable findings include:
- Antiarrhythmic effects demonstrated in experimental models.
- Antihypertensive properties , indicating potential for managing blood pressure in animal studies .
The exact mechanisms by which this compound exerts its biological effects remain under investigation. However, several hypotheses include:
- Inhibition of specific enzymes involved in viral replication.
- Modulation of ion channels relevant to cardiac function.
- Interaction with cellular receptors , potentially influencing signaling pathways.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 8-Methoxypurine | Methoxy group on purine | Simpler structure; less lipophilic |
| 7-Allyl-purine | Allyl group instead of hexyl | Different hydrophobic properties |
| 8-(2-Methoxyphenyl)purine | Two methoxy groups | Increased polarity; different biological activity |
The combination of a hexyl chain and a piperazine moiety in our compound may confer distinct pharmacological properties not observed in simpler derivatives .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- Antiviral Screening : A recent study screened various derivatives for antiviral efficacy against coronaviruses, suggesting that modifications to the piperazine moiety could enhance activity .
- Cardiovascular Research : In animal models, derivatives showed significant antihypertensive effects and a reduction in arrhythmias, indicating potential therapeutic applications in cardiovascular diseases .
特性
IUPAC Name |
7-hexyl-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O3/c1-5-6-7-8-13-30-20-21(26(2)24(32)27(3)22(20)31)25-23(30)29-16-14-28(15-17-29)18-9-11-19(33-4)12-10-18/h9-12H,5-8,13-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSZLYSDBQZRQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1N3CCN(CC3)C4=CC=C(C=C4)OC)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













